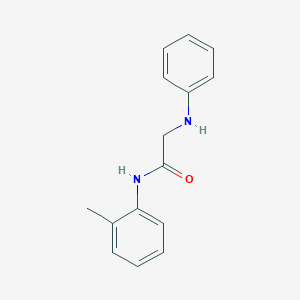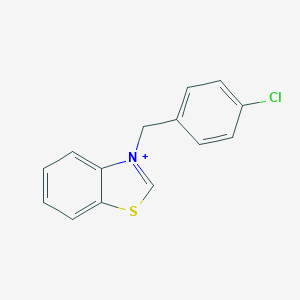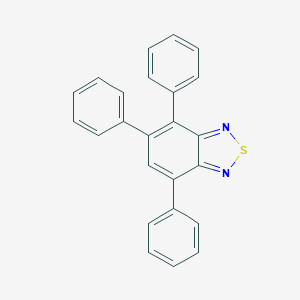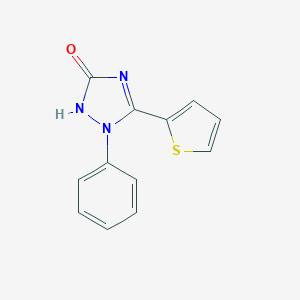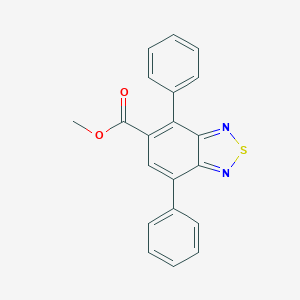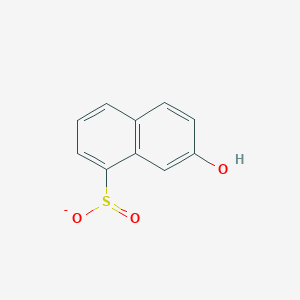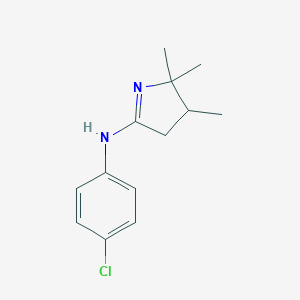
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
作用機序
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have several biochemical and physiological effects. It increases lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. Moreover, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is its potential toxicity, as high doses have been shown to cause cardiac hypertrophy in animal models.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. One direction is to study its potential use in combination with other drugs for the treatment of obesity and related metabolic disorders. Another direction is to study its potential use in other conditions, such as asthma and heart failure. Moreover, further research is needed to determine the optimal dosing and duration of treatment with N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its long-term safety and efficacy.
合成法
The synthesis of N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine involves several steps. The first step is the preparation of 4-chloroaniline, which is then reacted with 2,2,3-trimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid to form an intermediate. The intermediate is then reduced with lithium aluminum hydride to produce N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its potential use in treating obesity and related metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Moreover, it has been suggested that N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine may have a role in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been studied for its potential use in treating other conditions, such as asthma and heart failure.
特性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-4,5,5-trimethyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H17ClN2/c1-9-8-12(16-13(9,2)3)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChIキー |
ZODTZTHVFWVIJZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
正規SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




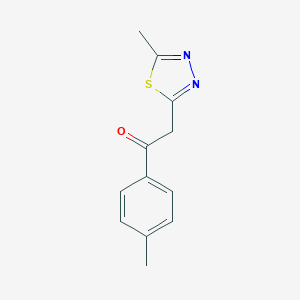


![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

